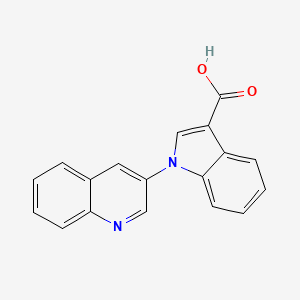
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile is a chemical compound characterized by the presence of a trimethylsilyloxy group attached to a 2,6-dichlorophenylacetonitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile typically involves the reaction of 2,6-dichlorophenylacetonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2,6-Dichlorophenylacetonitrile+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyloxy group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the nitrile group or other parts of the molecule.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, acids, or amines.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Incorporated into polymers and other materials to impart specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a precursor to pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile involves its interaction with various molecular targets. The trimethylsilyloxy group can act as a protecting group, temporarily masking reactive sites on the molecule during chemical reactions. This allows for selective modification of other parts of the molecule. The 2,6-dichlorophenylacetonitrile backbone can interact with enzymes or receptors, potentially leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichlorophenylacetonitrile: Lacks the trimethylsilyloxy group, making it less versatile in certain chemical reactions.
Trimethylsilyl Chloride: Used as a reagent to introduce trimethylsilyloxy groups into other molecules.
2,4-Dichlorophenylacetonitrile: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile is unique due to the presence of both the trimethylsilyloxy group and the 2,6-dichlorophenylacetonitrile backbone. This combination imparts specific chemical properties, making it useful in a variety of applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H13Cl2NOSi |
|---|---|
Molekulargewicht |
274.21 g/mol |
IUPAC-Name |
2-(2,6-dichlorophenyl)-2-trimethylsilyloxyacetonitrile |
InChI |
InChI=1S/C11H13Cl2NOSi/c1-16(2,3)15-10(7-14)11-8(12)5-4-6-9(11)13/h4-6,10H,1-3H3 |
InChI-Schlüssel |
BHHITEJRKVUBFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(C#N)C1=C(C=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-tert-butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8588872.png)

![7-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B8588907.png)


![(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)methanol](/img/structure/B8588941.png)


![Ethyl 6-(furan-3-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8588963.png)
